molecular formula C14H17N5OS B5576581 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No.: B5576581
M. Wt: 303.39 g/mol
InChI Key: KUOBYOIHOGFKNU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, an imidazole ring, and a thiazole ring. These are all heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as the ring atoms .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The compound contains a pyrazole ring, an imidazole ring, and a thiazole ring. These rings are likely to contribute to the stability of the molecule and may also play a role in its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings. These rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups it contains. For example, the presence of the heterocyclic rings could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Experimental and Theoretical Studies

Studies have explored the functionalization reactions involving pyrazole derivatives, highlighting the potential of these compounds in the synthesis of complex molecules. For instance, Yıldırım, Kandemirli, and Demir (2005) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with acid chloride and 2,3-diaminopyridine, leading to the formation of imidazo and pyrazine derivatives. This research underscores the versatility of such compounds in chemical synthesis and their potential applications in medicinal chemistry and drug design İ. Yıldırım, F. Kandemirli, & E. Demir, 2005.

DNA Recognition and Medicinal Applications

Research by Chavda et al. (2010) on N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides demonstrates their ability to target specific DNA sequences, controlling gene expression with potential therapeutic applications for diseases like cancer. This highlights the relevance of imidazo[2,1-b][1,3]thiazole derivatives in the development of precision medicine Sameer Chavda et al., 2010.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound. This could include testing its activity against various biological targets and investigating its potential use in the treatment of various diseases .

Properties

IUPAC Name

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-17(5-3-4-11-8-15-18(2)9-11)13(20)12-10-19-6-7-21-14(19)16-12/h6-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOBYOIHOGFKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN(C)C(=O)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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